N-(1-Oxo-2-phenylbutyl)-L-methionine

Description

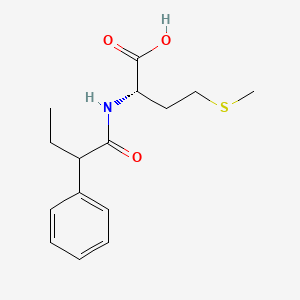

N-(1-Oxo-2-phenylbutyl)-L-methionine is a synthetic derivative of the essential amino acid L-methionine, modified via acylation at the α-amino group. Such compounds typically retain methionine’s core functional groups (e.g., thioether and carboxylic acid) while introducing acyl substituents that alter physicochemical properties and biological activity.

Properties

CAS No. |

95873-64-6 |

|---|---|

Molecular Formula |

C15H21NO3S |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-(2-phenylbutanoylamino)butanoic acid |

InChI |

InChI=1S/C15H21NO3S/c1-3-12(11-7-5-4-6-8-11)14(17)16-13(15(18)19)9-10-20-2/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,17)(H,18,19)/t12?,13-/m0/s1 |

InChI Key |

PPPZIKYQTYHWJF-ABLWVSNPSA-N |

Isomeric SMILES |

CCC(C1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxo-2-phenylbutyl)-L-methionine typically involves the reaction of L-methionine with 1-oxo-2-phenylbutyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-Oxo-2-phenylbutyl)-L-methionine can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced at the oxo group to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: N-(1-Oxo-2-phenylbutyl)-L-methionine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential role in modulating biological pathways, including those involved in oxidative stress and cellular signaling.

Medicine: Research has explored the use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders, due to its potential antioxidant properties.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism by which N-(1-Oxo-2-phenylbutyl)-L-methionine exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase, thereby influencing cellular redox balance. Additionally, it may interact with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of methionine derivatives are heavily influenced by their N-acyl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Methionine Derivatives

Key Differences in Pharmacological Activity

- Hepatoprotective Efficacy: m-ABM outperforms m-NBM in normalizing serum transaminases (SGOT, SGPT) and bilirubin levels, likely due to the electron-donating amino group enhancing interactions with hepatic enzymes or receptors . By contrast, the nitro group in m-NBM may reduce bioavailability or introduce toxicity, as evidenced by histological findings of minor liver steatosis in treated rats .

- Structural Impact on Activity: Aromatic substituents (e.g., benzoyl in m-NBM/m-ABM) improve binding to hydrophobic pockets in proteins, whereas alkyl chains (e.g., oxobutyl in N-(1-Oxobutyl)-L-methionine) may enhance metabolic stability or solubility .

Physicochemical Properties

- LogP and Solubility: N-(1-Oxobutyl)-L-methionine has a moderate LogP of 0.822, suggesting balanced hydrophilicity for membrane permeability and aqueous solubility .

Synthesis Considerations :

- m-NBM and m-ABM are synthesized via condensation of L-methionine with acid chlorides, followed by reduction for m-ABM . Similar methods could apply to N-(1-Oxo-2-phenylbutyl)-L-methionine , requiring a phenylbutyl acid chloride precursor.

- Reaction conditions (e.g., 20–25°C, 2-hour stirring) are critical for optimizing yields and purity .

Biological Activity

N-(1-Oxo-2-phenylbutyl)-L-methionine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of L-methionine with a suitable phenylbutyric acid derivative. The presence of the oxo group at the 1-position enhances the compound's reactivity and biological profile. Various synthetic routes have been explored to optimize yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Enzyme Activity : this compound has been shown to influence the activity of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 10 | Modulation of metabolic enzymes |

These results suggest that this compound is a promising candidate for further development as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, researchers found that the compound exhibited substantial free radical scavenging activity, comparable to established antioxidants such as ascorbic acid . This suggests that it may have applications beyond oncology, potentially benefiting conditions associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.